Mts-17-O5-mts

Descripción general

Descripción

MTS-17-O5-MTS is a novel synthetic small molecule that has been developed for use in laboratory experiments. This compound has recently been studied for its potential as a therapeutic agent, and its biochemical and physiological effects have been studied in detail.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Modification

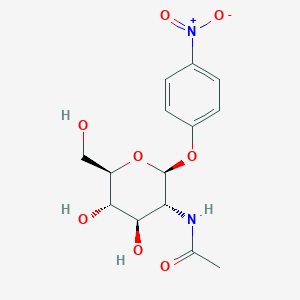

“Mts-17-O5-mts” is utilized in chemical synthesis as a sulfhydryl cross-linking reagent . Its ability to facilitate the formation of disulfide bonds between thiol groups makes it valuable in the modification of peptides and proteins. This application is crucial for studying protein folding, structure, and function.

Biological Activity Studies

The compound’s role in biological systems is another area of interest. It can be used to investigate the biological activity of various molecules, particularly how modifications to molecular structures affect their interaction with biological targets.

Cell Viability and Proliferation Assays

The limitations of MTT and MTS-based assays in measuring the antiproliferative activity of compounds like green tea polyphenols have been documented . “Mts-17-O5-mts” could be explored as an alternative reagent in developing more accurate assays for cell viability and proliferation studies.

Mecanismo De Acción

Target of Action

MTS-17-O5-MTS is a sulfhydryl cross-linking reagent . It primarily targets equilibrative nucleoside transporters (ENTs) of the SLC29 family . These transporters play crucial roles in many physiological and pharmacological processes, including the import of drugs for the treatment of cancer, AIDS, cardiovascular, and parasitic diseases .

Mode of Action

MTS-17-O5-MTS interacts with its targets by cross-linking the relevant cysteine pairs . This interaction leads to changes in the conformation of the transporters . In the case of the Leishmania donovani nucleoside transporter 1.1 (LdNT1.1), four transmembrane helices close to form a predicted intracellular gate .

Biochemical Pathways

The action of MTS-17-O5-MTS affects the transport pathways of the targeted transporters . By cross-linking the relevant cysteine pairs, it inhibits the transport activity of the transporters . This results in changes in the downstream effects related to the physiological and pharmacological processes that these transporters are involved in .

Pharmacokinetics

As a sulfhydryl cross-linking reagent, it can be inferred that its pharmacokinetic properties would be influenced by factors such as its molecular weight and structure .

Result of Action

The primary result of the action of MTS-17-O5-MTS is the inhibition of transport activity of the targeted transporters . This is achieved through the cross-linking of the relevant cysteine pairs . Notably, the inactivation of transport can be significantly restored after reduction with the sulfhydryl reducing compound DTT .

Action Environment

The action, efficacy, and stability of MTS-17-O5-MTS can be influenced by various environmental factors. For instance, the length of the cross-linking reagents can affect the efficacy of the compound . Cross-linking with reagents less than 15 Å in length results in very low or no activity, whereas full or partial activity is observed when cross-linking is mediated by flexible reagents greater than 15 Å in length .

Propiedades

IUPAC Name |

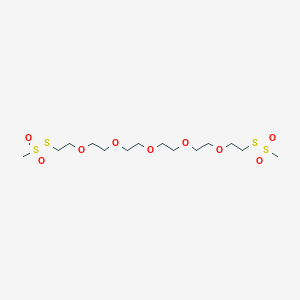

1-[2-(2-methylsulfonylsulfanylethoxy)ethoxy]-2-[2-[2-(2-methylsulfonylsulfanylethoxy)ethoxy]ethoxy]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O9S4/c1-26(15,16)24-13-11-22-9-7-20-5-3-19-4-6-21-8-10-23-12-14-25-27(2,17)18/h3-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWVTVNUGXMVSOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCCOCCOCCOCCOCCOCCSS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O9S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400405 | |

| Record name | MTS-17-O5-MTS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(2-Methylsulfonylsulfanylethoxy)ethoxy]-2-[2-[2-(2-methylsulfonylsulfanylethoxy)ethoxy]ethoxy]ethane | |

CAS RN |

384342-61-4 | |

| Record name | MTS-17-O5-MTS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

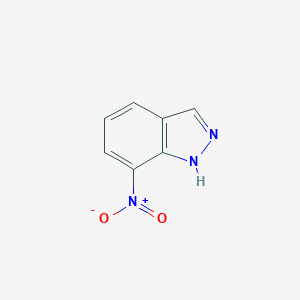

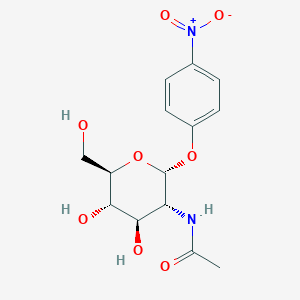

![N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13747.png)